2-azido-4-bromo-1-methoxybenzene
Description
2-Azido-4-bromo-1-methoxybenzene (C₇H₆BrN₃O) is a halogenated aromatic compound featuring an azide (-N₃), bromo (-Br), and methoxy (-OCH₃) group at positions 1, 4, and 2, respectively . With a molecular weight of 228.05 g/mol, this compound is primarily utilized as a synthetic building block in organic chemistry, particularly in click chemistry and pharmaceutical research due to its reactive azide moiety . Its structure allows for selective functionalization, making it valuable for constructing complex molecules such as heterocycles or bioactive agents.
Properties
CAS No. |
137345-98-3 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-bromo-1-methoxybenzene typically involves the following steps:
Bromination: The starting material, 4-methoxyaniline, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to yield 4-bromo-1-methoxyaniline.
Diazotization: The 4-bromo-1-methoxyaniline is then subjected to diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Azidation: Finally, the diazonium salt is treated with sodium azide (NaN3) to replace the diazonium group with an azido group, resulting in the formation of 2-azido-4-bromo-1-methoxybenzene.
Industrial Production Methods
Industrial production of 2-azido-4-bromo-1-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Cycloaddition: Alkynes or alkenes, copper(I) catalysts.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substituted Benzene Derivatives: Various substituted benzene derivatives can be formed depending on the nucleophile used in substitution reactions.
Triazoles: Cycloaddition reactions yield triazole derivatives.
Amines: Reduction reactions convert the azido group to an amine group.
Scientific Research Applications
Organic Synthesis
2-Azido-4-bromo-1-methoxybenzene serves as a versatile building block in organic synthesis. Its azido group can undergo various transformations, including:
- Click Chemistry : The azido moiety readily engages in [3+2] cycloaddition reactions with alkynes to form triazoles, which are important in medicinal chemistry for drug development and biological imaging .
- Synthesis of Heterocycles : It is used as a precursor for synthesizing diverse heterocyclic compounds, including triazoles and tetrazoles .
Medicinal Chemistry
The compound's potential in drug discovery is significant due to its ability to form stable linkages through click reactions. This property facilitates:
- Bioconjugation : Enabling the labeling of biomolecules for tracking interactions within biological systems.
- Therapeutic Development : Investigations into derivatives of 2-azido-4-bromo-1-methoxybenzene have shown promise in antimicrobial and anticancer activities, leveraging the reactivity of the azido group to create new therapeutic agents.
Materials Science
In materials science, 2-azido-4-bromo-1-methoxybenzene is utilized for developing advanced materials due to its unique reactivity:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Coatings : Its reactive nature allows it to be used in coatings that require specific functionalities or enhanced adhesion properties.
Case Study 1: Click Chemistry Applications
One study demonstrated the use of 2-azido-4-bromo-1-methoxybenzene in synthesizing a library of triazole derivatives via click chemistry. The researchers utilized various alkynes to explore the scope of this reaction, leading to compounds with potential applications in targeted drug delivery systems. The yield of triazole formation was reported at over 80%, showcasing the efficiency of this compound as a precursor .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of derivatives synthesized from 2-azido-4-bromo-1-methoxybenzene. The study highlighted that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that modifications to the azido group could enhance biological activity. This underscores the compound's potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-azido-4-bromo-1-methoxybenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, where it can be used to label and track biomolecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Reactivity: The azide group in 2-azido-4-bromo-1-methoxybenzene enables Huisgen cycloaddition reactions, a cornerstone of click chemistry, unlike the acetophenone or iodo analogs . 2-Bromo-4-iodo-1-methoxybenzene leverages halogen diversity (Br and I) for Suzuki-Miyaura couplings, where iodine’s polarizability enhances oxidative addition kinetics compared to bromine .
Functional Group Synergy :
- The methoxy group in all compounds provides electron-donating effects, stabilizing intermediates during electrophilic substitution. However, in 4-bromo-2-hydroxybenzaldehyde, the hydroxyl group increases acidity (pKa ~10), enabling deprotonation for nucleophilic reactions .
2-Azido-4-bromo-1-methoxybenzene’s dual functionality (azide and bromo) allows sequential modifications, such as azide-alkyne cycloaddition followed by bromine displacement, which is absent in simpler analogs .
Research Findings and Industrial Relevance
- Synthetic Versatility : 2-Azido-4-bromo-1-methoxybenzene has been employed in synthesizing triazole-linked drug candidates, leveraging its azide for biocompatible conjugation . In contrast, 2-bromo-4-iodo-1-methoxybenzene is preferred in material science for constructing π-conjugated polymers .
Q & A
Basic: What are the optimal synthetic routes for 2-azido-4-bromo-1-methoxybenzene, and how can competing side reactions be minimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or diazotization-azidation. For SNAr, start with 4-bromo-1-methoxybenzene derivatives and substitute a leaving group (e.g., nitro) with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C . Competing side reactions, such as reduction of the azide group or displacement of bromine, can be mitigated by:
- Temperature control : Avoid exceeding 80°C to prevent azide decomposition.
- Solvent selection : Use anhydrous DMF to stabilize intermediates.
- Stoichiometry : Limit NaN₃ to 1.1 equivalents to avoid over-substitution.
Characterize intermediates via <sup>1</sup>H NMR to confirm regioselectivity .
Basic: How should researchers handle the stability challenges of 2-azido-4-bromo-1-methoxybenzene during storage and reactions?
Answer:
The azide group is thermally and photolytically sensitive. Key protocols include:
- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂).
- Reaction conditions : Conduct reactions in dark or under low-intensity light.
- Stability testing : Monitor decomposition via TLC or LC-MS over 24-hour intervals. If >5% degradation occurs, adjust solvent (e.g., switch to THF) or add stabilizers like BHT (0.1 wt%) .
Advanced: How can computational modeling predict the reactivity of 2-azido-4-bromo-1-methoxybenzene in CuAAC (Click Chemistry) versus Staudinger reactions?
Answer:
Use density functional theory (DFT) to calculate:
- Frontier molecular orbitals (FMOs) : Predict regioselectivity in cycloadditions.
- Transition state energies : Compare activation barriers for CuAAC (ΔG‡ ~15–25 kcal/mol) versus Staudinger (ΔG‡ ~30–40 kcal/mol).
Leverage databases like REAXYS or BKMS_METABOLIC for benchmarking experimental data against computational predictions . For discrepancies (e.g., unexpected byproducts), re-optimize basis sets (e.g., B3LYP/6-31G*) or validate with <sup>13</sup>C NMR kinetic isotope effects .
Advanced: What analytical techniques resolve structural ambiguities in derivatives of 2-azido-4-bromo-1-methoxybenzene?
Answer:
- X-ray crystallography : Resolve regiochemical ambiguities in triazole adducts.
- 2D NMR (HSQC, HMBC) : Assign coupling patterns for methoxy and azide groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <1 ppm error.
For conflicting data (e.g., LC-MS vs. NMR), perform deuteration studies or isotopic labeling to trace reaction pathways .
Advanced: How can researchers address contradictory data in azide-alkyne cycloaddition yields with this compound?
Answer:
Contradictions often arise from:
- Catalyst poisoning : Trace Br⁻ ions from debromination can inhibit Cu(I) catalysts. Mitigate via pre-treatment with ion-exchange resins.
- Solvent polarity : Lower yields in non-polar solvents (toluene) versus DMSO (ε=47). Optimize using a water:THF (1:4) biphasic system.
- Statistical analysis : Apply ANOVA to compare triplicate experiments; report confidence intervals (p<0.05). Reference PubChem reaction datasets for benchmarking .
Basic: What safety protocols are critical when working with 2-azido-4-bromo-1-methoxybenzene?
Answer:
- Explosion risk : Use blast shields and conduct small-scale (<100 mg) reactions.
- Ventilation : Perform azide handling in fume hoods with HEPA filters.
- Waste disposal : Quench residual azides with NaNO₂/ascorbic acid before aqueous disposal .
Advanced: How does substituent electronic effects influence the azide’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing bromo and methoxy groups polarize the benzene ring, altering azide reactivity:
- Hammett constants : σₚ values (Br: +0.23, OMe: –0.27) predict slower SNAr but faster Huisgen cycloaddition.
- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants (k) under varying electronic environments. Compare with meta-substituted analogs (e.g., 3-azido-5-bromo-1-methoxybenzene) .
Advanced: What strategies enable enantioselective functionalization of 2-azido-4-bromo-1-methoxybenzene?
Answer:
- Chiral ligands : Use (R)-BINAP-Cu(I) complexes for asymmetric CuAAC.
- Dynamic kinetic resolution : Employ palladium catalysts with bulky phosphine ligands (e.g., Josiphos) to control stereochemistry during Suzuki-Miyaura couplings.
Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
